molecular formula C19H14O B106861 4-Benzoylbiphenyl CAS No. 2128-93-0

4-Benzoylbiphenyl

Cat. No. B106861
CAS RN: 2128-93-0
M. Wt: 258.3 g/mol
InChI Key: LYXOWKPVTCPORE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoyl-containing heterocycles is well-documented in the provided papers. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is achieved through a general and convenient method, which includes the formation of thiophene, selenophene, and tellurophene homologues . Similarly, the synthesis of benzo[1,2-b:4,5-b']bis[b]benzochalcogenophenes is performed using two consecutive cyclization reactions . These methods could potentially be adapted for the synthesis of 4-Benzoylbiphenyl by employing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by single-crystal X-ray analysis, revealing that they have completely planar molecular structures and are packed in a herringbone arrangement . This suggests that 4-Benzoylbiphenyl, with its benzoyl group, might also exhibit a planar structure conducive to herringbone packing, which is common in aromatic compounds with extended pi-systems.

Chemical Reactions Analysis

The papers do not provide specific reactions for 4-Benzoylbiphenyl. However, they do discuss the reactivity of benzoyl-substituted compounds. For example, 4-Alkylphenyl 4-benzoyloxybenzoates are synthesized through reactions with substituted benzoyl chloride . This indicates that 4-Benzoylbiphenyl could potentially undergo similar reactions, such as acylation or substitution, depending on the reactivity of the benzoyl group and the biphenyl moiety.

Physical and Chemical Properties Analysis

The physicochemical properties of benzoyl-containing heterocycles are elucidated using cyclic voltammetry (CV) and UV-vis spectra . These techniques could be applied to 4-Benzoylbiphenyl to determine its electrochemical properties and electronic transitions. Additionally, the electronic and crystal structures of related compounds are elucidated based on UV-vis spectra and electrochemical measurements , which could be relevant for understanding the properties of 4-Benzoylbiphenyl.

Scientific Research Applications

Corrosion Inhibition

4-Benzoylbiphenyl and its derivatives have been studied for their corrosion inhibition properties. For instance, spirocyclopropane derivatives, including 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione, have shown effectiveness in inhibiting corrosion in acidic solutions. These compounds exhibit both physical and chemical adsorption processes on metal surfaces, contributing to their corrosion inhibition capabilities (Chafiq et al., 2020).

Biointerface Engineering

Poly(4-benzoyl-p-xylylene-co-p-xylylene), a derivative of 4-Benzoylbiphenyl, has been used in biointerface engineering. This photoreactive polymer, deposited using chemical vapor deposition, is used for surface microstructuring. Its cross-linking properties when exposed to UV light make it a valuable tool in creating chemically and topographically defined biointerfaces (Wu et al., 2012).

Electrical Conductivity in Polymers

Research on polycyclic compounds like 4-Benzoylbiphenyl has shown their application in modulating the DC conductivity of polypropylene films. These compounds introduce deep trap energy levels in the polymer, affecting the transport of charge carriers and thus influencing the electrical conductivity. This has implications for improving the performance and safety of power capacitors (Xu et al., 2022).

Photopolymerization

In the field of photopolymerization, derivatives of 4-Benzoylbiphenyl have been used as photoinitiators. These compounds, upon UV irradiation, can generate radicals that initiate the polymerization of certain materials. This application is crucial in the development of new materials and coatings (Guillaneuf et al., 2010).

Chemical Synthesis and Pharmaceuticals

4-Benzoylbiphenyl compounds have been synthesized and evaluated for their potential antioxidant and anti-inflammatory activities. These compounds, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, have shown significant biological activities, suggesting their potential in pharmaceutical applications (Sudha et al., 2021).

Material Science and Electronics

Studies on benzophenone analogues, including 4-Benzoylbiphenyl, have explored their impact on the properties of excited ketyl radicals in large aromatic ring systems. These findings are significant for understanding the reactivity and properties of these compounds in various material science and electronic applications (Sakamoto et al., 2006).

Safety And Hazards

According to the safety data sheet, 4-Benzoylbiphenyl is harmful if swallowed or inhaled, and it may cause skin and eye irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

phenyl-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXOWKPVTCPORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062193
Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA; Pellets or Large Crystals
Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Product Name

4-Benzoylbiphenyl

CAS RN

2128-93-0
Record name 4-Phenylbenzophenone
Source CAS Common Chemistry
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Record name 4-Benzoylbiphenyl
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Record name 4-Benzoylbiphenyl
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Record name 4-Benzoylbiphenyl
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Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Record name 4-phenylbenzophenone
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Record name 4-BENZOYLBIPHENYL
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Synthesis routes and methods I

Procedure details

According to the general procedure described above, 4-Bromobenzophenone (131 mg, 0.50 mmol) reacted with phenylboronic acid (92 mg, 0.75 mmol) using 0.0005 mol % of Pd(dba)2, 0.002 mol % of Ph5FcP(t-Bu)2, and K3PO4 (318 mg, 1.50 mmol) in toluene solvent at 100° C. for 1 hr to title compound (121 mg, 94%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 7.92 (d, 2H, J=8.4 Hz), 7.87 (d, 2H, J=7.2 Hz), 7.73 (d, 2H, J=8.4 Hz), 7.18 (d, 2H, J=6.8 Hz), 7.63 (m, 1H), 7.51 (m, 3H), 7.43 (m, 2H). 13C{1H}-NMR (100 MHz, CDCl3): δ 196.30, 145.16, 139.89, 137.68, 136.15, 132.34, 130.69, 129.96, 128.92, 128.26, 128.14, 127.25, 126.91. GC/MS(EI): m/z 181 (M−77+). Anal. Calcd for C19H14O: C, 88.34; H, 5.46. Found: C, 88.26; H, 5.62.
Quantity
131 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
318 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
94%

Synthesis routes and methods II

Procedure details

In an oven-dried flask placed under a nitrogen atmosphere biphenyl (50 g) was stirred in dichloromethane (450 mL). The flask was placed in an ice bath and to it was added benzoyl chloride (46 mL) via addition funnel slowly over 20 minutes. To that mixture was added anhydrous aluminum chloride (51 g) via solid addition funnel, slowly over 10 minutes. After the aluminum chloride addition was complete the reaction mixture allowed to warm to room temperature and to stir for 16 hours. The reaction mixture was slowly poured into a beaker containing ice and a 10% aqueous solution of hydrochloric acid (600 mL) while stirring vigorously. A separatory funnel was used to separate the organic and aqueous layers. The recovered organic layer was then washed with water (2×500 mL), washed with a saturated aqueous solution of sodium chloride (500 mL), dried over sodium sulfate and concentrated by rotary evaporation. The resulting solid was slurried in a 25% v/v mixture of ethyl acetate in hexanes. The solid was collected by vacuum filtration, and then washed with cold diethyl ether (2×200 mL) to yield 57 g of [1,1′-biphenyl]-4-yl(phenyl)methanone.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
A Saeed, SA Samra, M Irfan, M Bolte - … Crystallographica Section E …, 2010 - scripts.iucr.org
… 4-Phenylbenzophenone (4-benzoylbiphenyl) is used in … 4-Benzoylbiphenyl is the main photoproduct of the … the lowest excited triplet state of 4-benzoylbiphenyl and related compounds. …
Number of citations: 3 scripts.iucr.org
RR Xu, ZP Wei, JZ Qin, CH Zhao… - … Conference on High …, 2022 - ieeexplore.ieee.org
… Three kinds of polycyclic compounds, Benzoin, 4-Benzoylbiphenyl and 4,4’Bis (dimethyl … and the DC conductivity of PP modified by 4-Benzoylbiphenyl was lowest. The surface potential …
Number of citations: 0 ieeexplore.ieee.org
TB Cavitt, CE Hoyle, V Kalyanaraman, S Jönsson - Polymer, 2004 - Elsevier
… Three component photoinitiators mixtures comprised of benzophenone (BP), 4-benzoylbiphenyl (BBP), or isopropylthioxanthone (ITX) with a tertiary amine and an electron deficient …
Number of citations: 23 www.sciencedirect.com
XR Liu, YF Huang, JJ Huang - Foods, 2022 - mdpi.com
… and nine BP analogs (BP-1, BP-2, BP-3, BP-8, 2-hydroxybenzophenone, 4-hydroxybenzophenone, 4-methylbenzophenone [4-MBP], methyl-2-benzoylbenzoate, and 4-benzoylbiphenyl…
Number of citations: 4 www.mdpi.com
Z Kucybała, A Wrzyszczyński - Journal of Photochemistry and Photobiology …, 2002 - Elsevier
… radicals couple with phenyl ones forming 4-benzoylbiphenyl (2). The small amount of the compound 2 reacts with hydroxyl radicals to form 2-hydroxy-4′-benzoylbiphenyl (3). Hydroxyl …
Number of citations: 8 www.sciencedirect.com
김유정 - 1994 - dspace.ewha.ac.kr
… In the present study, palladium-catalyzed carbon-carbon cross-coupling reaction of aryl triflates with phenylboric acid gave 4-acetylbiphenyl, 2-acetylbiphenyl, 4-benzoylbiphenyl, 2-…
Number of citations: 0 dspace.ewha.ac.kr
M Sakamoto, X Cai, M Fujitsuka… - Chemistry–A European …, 2006 - Wiley Online Library
The properties of benzophenone ketyl radical analogues with large aromatic ring systems, such as naphthylphenylketone (2), 4‐benzoylbiphenyl (3), and bis(biphenyl‐4‐yl)methanone (…
YF Huang, JP Chang, HC Chen, YM Huang - Environmental Pollution, 2021 - Elsevier
… BP-2, BP-3, BP-8, 2-hydroxybenzophenone [2-OHBP], 4-hydroxybenzophenone [4-OHBP], 4-methylbenzophenone [4-MBP], methyl-2-benzoylbenzoate [M2BB], and 4-benzoylbiphenyl […
Number of citations: 18 www.sciencedirect.com
A Rodriguez-Bernaldo de Quiros… - Journal of agricultural …, 2009 - ACS Publications
… -hydroxybenzophenone, methyl-2-benzoylbenzoate, benzophenone, 2-hydroxybenzophenone, 4-methylbenzophenone, and 4,4′-bis(diethylamino) and 290 nm for 4-benzoylbiphenyl…
Number of citations: 59 pubs.acs.org
GPM Van der Velden, E De Boer… - The Journal of Physical …, 1980 - ACS Publications
… (ODMR) experiments are reported for the lowest excited triplet state of some benzophenone derivatives, ie, 4-benzoylbiphenyl, 4,4,-diphenylbenzophenone, and 4,4,-dibenzoylbiphenyl…
Number of citations: 1 pubs.acs.org

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